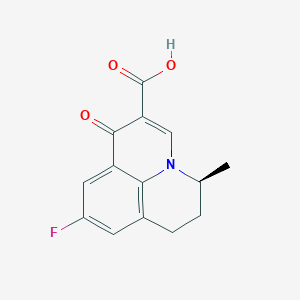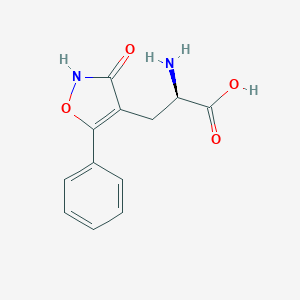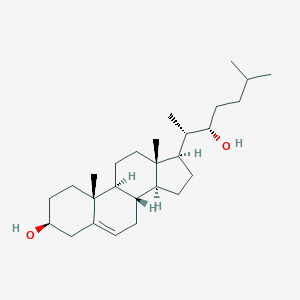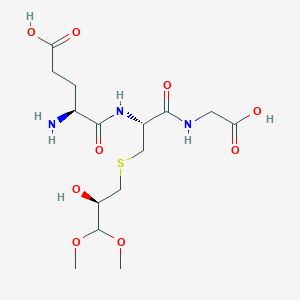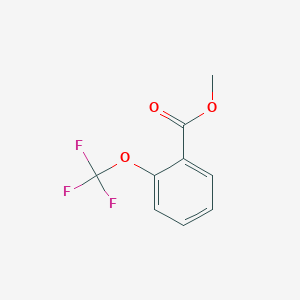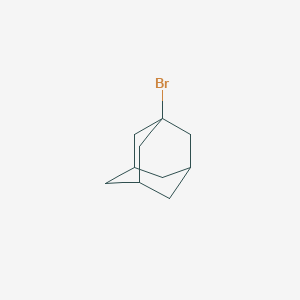
1-Bromoadamantane
Overview
Description
1-Bromoadamantane is a halogenated derivative of adamantane, characterized by the presence of a bromine atom attached to the carbon framework of the adamantane structure. This compound has been the subject of various studies due to its interesting chemical and physical properties, and its potential applications in different fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of this compound derivatives, such as 1-bromobutane, can be achieved through a continuous-flow gas phase reaction starting from alcohols like 1-butanol and using aqueous hydrobromic acid in the presence of a silica-supported quaternary phosphonium salt. This method allows for high reaction selectivity without transposition products, indicating a SN2 nucleophilic substitution mechanism .
Molecular Structure Analysis
The molecular structure of this compound has been explored through experimental and computational methods. NMR studies and molecular dynamics simulations have been used to investigate the inclusion complexes formed between this compound and cyclodextrins (alpha-, beta-, and gamma-CD). These studies suggest specific host/guest ratios and defined geometries for the complexes, with the molecular dynamics simulations providing averaged geometrical data that agree with the experimental findings .
Chemical Reactions Analysis
The chemical reactivity of this compound has been studied through its Penning ionization by collision with He*(23S) metastable atoms. The results show clear spin–orbit splitting for the lone pair orbitals localized on the Br atoms, which affects the spatial electron distribution of molecular orbitals in electron energy spectra . Additionally, the radiolysis of this compound has been investigated, revealing different products and reaction efficiencies in its alpha- and beta-phases, which are attributed to the diffusional mobility of reactive intermediates in these mesophases .
Physical and Chemical Properties Analysis
The physical properties of this compound have been extensively studied. Its elastic properties during phase transitions have been examined using ultrasonic methods, revealing the lambda-anomaly of the elastic properties and confirming the nature of the phase transition from orientationally ordered to quasi-ordered phase . The thermodynamic properties in the gaseous state have been determined by measuring the saturated vapor pressure over two crystalline phases and calculating the molar thermodynamic functions using experimental IR and Raman spectral data along with DFT calculations . Solution enthalpies in various solvents have been measured, providing insights into the solute's size and solvent's structure effects . Dielectric relaxation studies have been conducted to understand the electric properties and the reorientation of this compound under an electric field . Lastly, the heat capacities in the condensed state have been measured, revealing solid-to-solid phase transitions and the development of orientational disorder in the crystalline phases .
Scientific Research Applications
Thermodynamic Properties
1-Bromoadamantane has been extensively studied for its thermodynamic properties. Researchers have investigated its heat capacities, solid-to-solid phase transitions, and fusion in various temperature ranges. The compound exhibits orientational disorder in its crystalline phases, leading to the formation of plastic crystals. This property has implications for understanding thermal behavior and orientational disorder parameters in adamantane and haloadamantanes (Bazyleva et al., 2005).
Dielectric Properties
The dielectric relaxation of this compound has been studied to understand its electric properties. This research has implications for the development of materials with specific electric properties, as the activation energy for reorientation under electric fields is a critical parameter (Kosmowska et al., 2012).
Solution Enthalpies
Research has been conducted on the solution enthalpies of this compound in various solvents. This data is crucial for understanding the interactions between this compound and different solvent structures, providing insights into solute and solvent behavior (Martins et al., 2006).
Applications in Nanostructures
This compound has been used in the synthesis of advanced materials, such as the filling of single-walled carbon nanotube films. These studies explore the effects of charge transfer and are crucial for developing new nanotechnologies and electronic devices (Tonkikh et al., 2016).
Elastic and Ultrasonic Properties
The elastic properties of this compound have been studied under various conditions, revealing insights into phase transitions and the utility of ultrasonic methods in characterizing these materials. Such research is significant for the development of materials with specific mechanical properties (Danilov et al., 2021).
Chemical Reactions and Synthesis
This compound is involved in various chemical reactions, such as its interaction with quinoline, which has implications in pharmaceutical chemistry. Studies in this area contribute to the synthesis of new compounds and drugs (Shadrikova et al., 2015).
Thin-film Composite Materials
This compound has been used in the development of thin-film composite materials, particularly as a dielectric layer in capacitors. This research is key to advancing flexible electronic devices and improving their efficiency and durability (Tiwari et al., 2010).
Mechanism of Action
Target of Action
1-Bromoadamantane is an organobromine compound derived from adamantane . It has been found to interact with α-, β-, and γ-cyclodextrins, forming inclusion complexes . It also causes the alkylation of Co (II) complexes of β-diketones .
Mode of Action
The interaction of this compound with its targets involves the formation of inclusion complexes with cyclodextrins and the alkylation of Co (II) complexes of β-diketones . This compound is reluctant to form organometallic derivatives .
Biochemical Pathways
The synthesis of substituted adamantanes, such as this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
Its molecular weight of 215130 g/mol and its solubility properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The primary result of this compound’s action is the formation of inclusion complexes with cyclodextrins and the alkylation of Co (II) complexes of β-diketones . These interactions can lead to various downstream effects depending on the specific biochemical context.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, phase transitions in this compound have been observed at temperatures in the range of 77–305 K and high pressures up to 1.1 GPa . These environmental conditions can potentially affect the compound’s action, efficacy, and stability.
Safety and Hazards
When handling 1-Bromoadamantane, it’s important to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
1-bromoadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Br/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHPRVYDKRESCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br | |
| Record name | 1-Bromoadamantane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/1-Bromoadamantane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880632 | |
| Record name | 1-bromoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 1-Bromoadamantane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19330 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
768-90-1, 7314-85-4 | |
| Record name | 1-Bromoadamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromoadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromotricyclo(3.3.1.13,7)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromoadamantane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromotricyclo[3.3.1.13,7]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMOADAMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKV2KDH3R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-Bromoadamantane?
A1: this compound has the molecular formula C10H15Br and a molecular weight of 215.13 g/mol [].
Q2: What are the key spectroscopic features of this compound?
A2: this compound can be characterized by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). The NMR spectra show characteristic signals for the adamantane cage protons, while the IR spectra reveal absorption bands corresponding to C-H and C-Br bond vibrations [, ].
Q3: Is this compound stable under ambient conditions?
A3: Yes, this compound is a white solid at room temperature and exhibits good stability under standard laboratory conditions [].
Q4: How does this compound perform in different solvents?
A4: The solubility of this compound varies depending on the solvent polarity. It is readily soluble in non-polar solvents like hexane and toluene but shows limited solubility in polar solvents like water [, ]. Studies on the solvolysis of this compound in binary solvent mixtures, including aqueous aliphatic alcohols and mixtures of trifluoroethanol with various solvents, have been conducted to understand its reactivity and selectivity [].
Q5: Has this compound been used in the development of any materials?
A5: Yes, this compound has been explored as a precursor for synthesizing various materials. For example, it has been used to create microporous polymers through Friedel-Crafts reaction with aromatic compounds. These polymers can be further modified, for instance, by functionalization with 4-nitrobenzoyl chloride, to enhance their CO2 uptake capacity []. This compound has also been employed in the synthesis of a novel sulfonate flame retardant for polycarbonate, enhancing the material's flame retardancy with a small amount of additive [].
Q6: Can this compound participate in catalytic reactions?
A6: While this compound is not a catalyst itself, it serves as a useful substrate in various reactions catalyzed by transition metals. For example, it undergoes palladium-catalyzed coupling reactions with styrenes and arenes, highlighting its versatility in forming carbon-carbon bonds [].
Q7: Are there specific examples of reactions where this compound is employed as a reagent?
A7: this compound is a versatile reagent in organic synthesis. One example is its reaction with cymantrene in the presence of iron pentacarbonyl, leading to the formation of alkyl and dialkyl-substituted cymantrene derivatives []. It also undergoes Friedel-Crafts alkylation with monosubstituted benzenes in the presence of indium salts as catalysts, yielding 1-adamantyl benzenes []. Another notable application is the CBr4·2AlBr3-mediated carbonylation of this compound, which provides a synthetic route to 1,3-dicarbonyl adamantanes after quenching with nucleophiles [].
Q8: Have computational methods been used to study this compound?
A8: Yes, computational chemistry plays a vital role in understanding the properties and reactivity of this compound. Molecular dynamics (MD) simulations, using force fields like AMBER, have been employed to study the inclusion complexes of this compound with cyclodextrins (α-, β-, and γ-CD). These simulations provide valuable insights into the host-guest interactions and the geometry of the resulting complexes [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)



